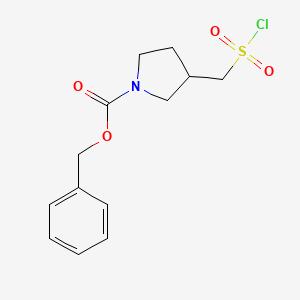

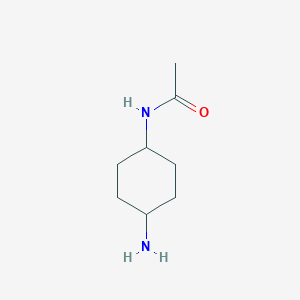

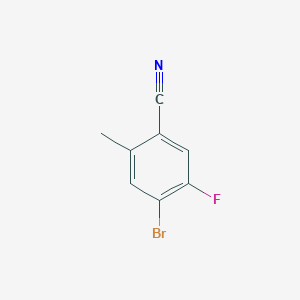

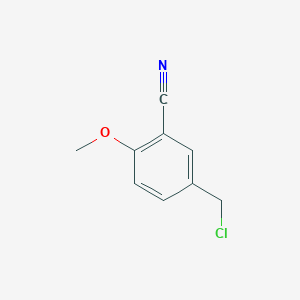

![molecular formula C9H17N3 B1289949 [3-(3,5-Dimethyl-pyrazol-1-yl)-propyl]-methyl-amine CAS No. 1007517-99-8](/img/structure/B1289949.png)

[3-(3,5-Dimethyl-pyrazol-1-yl)-propyl]-methyl-amine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “[3-(3,5-Dimethyl-pyrazol-1-yl)-propyl]-methyl-amine” is an organic compound containing a pyrazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms. The pyrazole ring in this compound is substituted with two methyl groups at the 3 and 5 positions . The compound also contains a propyl group and a methylamine group .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyrazole ring is a planar, aromatic ring, which means it is flat and has a cyclic, overlapping p-orbital that allows for resonance . The presence of the methyl and amine groups will also affect the overall structure .Chemical Reactions Analysis

Pyrazole compounds are known to participate in various chemical reactions. They can act as ligands in the formation of coordination compounds . They can also undergo reactions at the carbon atoms of the pyrazole ring .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics like melting point, boiling point, solubility, and reactivity. These properties would be influenced by the functional groups present in the compound .科学研究应用

Antiviral and Antitumoral Activity

Compounds containing the pyrazole moiety, such as 3-(3,5-Dimethyl-pyrazol-1-yl)-propyl]-methyl-amine , have been studied for their potential antiviral and antitumoral properties. Research has shown that structural variations on the phenyl moiety can tune biological properties toward antiviral or antitumoral activity . Specifically, inhibition of tubulin polymerization has been identified as a mechanism for antitumoral activity .

Synthesis of Bioactive Chemicals

The pyrazole scaffold is frequently used in the synthesis of bioactive chemicals due to its wide range of biological properties. It has applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . The versatility of the pyrazole ring allows for the development of novel compounds with significant pharmacological functions .

Anticoronavirus Activity

Recent studies have highlighted the potential of pyrazole derivatives in combating coronavirus infections. The synthesis of new series of triazolothiadiazine derivatives, which include the pyrazole structure, has yielded compounds with promising in vitro anticoronavirus activity . This opens up new avenues for the development of antiviral drugs targeting coronaviruses.

Green Synthesis Applications

The pyrazole scaffold is also significant in the context of green chemistry. It is involved in various synthesis techniques that are environmentally friendly, such as microwave-assisted synthesis and multicomponent reactions . These methods aim to reduce the environmental impact of chemical synthesis while maintaining efficiency and effectiveness.

Coordination Chemistry

In coordination chemistry, pyrazole-based ligands are used to form complexes with metals. These complexes have diverse applications, including catalysis, magnetic materials, and luminescent materials . The ability of the pyrazole ring to coordinate with metals makes it a valuable component in the design of new materials.

Organometallic Chemistry

Pyrazole derivatives play a crucial role in organometallic chemistry, where they act as ligands to create organometallic complexes. These complexes are important for various catalytic processes and the development of new reactions in organic synthesis .

未来方向

作用机制

Target of Action

The primary targets of 3-(3,5-Dimethylpyrazol-1-yl)-N-methylpropan-1-amine are Leishmania aethiopica and Plasmodium berghei . These organisms are the causative agents of leishmaniasis and malaria, respectively . The compound interacts with these targets to exert its pharmacological effects .

Mode of Action

The compound interacts with its targets through a process that involves fitting into the LmPTR1 pocket (active site) of the target organism . This interaction is characterized by a lower binding free energy, which suggests a strong and favorable interaction

Biochemical Pathways

The compound’s potent antileishmanial and antimalarial activities suggest that it may interfere with essential biochemical pathways in leishmania and plasmodium species .

Pharmacokinetics

The compound’s potent in vitro and in vivo activities suggest that it may have favorable pharmacokinetic properties .

Result of Action

The compound exhibits potent antileishmanial and antimalarial activities . In vitro, it displays superior antipromastigote activity, being 174- and 2.6-fold more active than the standard drugs miltefosine and amphotericin B deoxycholate, respectively . In vivo, the compound shows significant inhibition effects against Plasmodium berghei, with 70.2% and 90.4% suppression .

属性

IUPAC Name |

3-(3,5-dimethylpyrazol-1-yl)-N-methylpropan-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N3/c1-8-7-9(2)12(11-8)6-4-5-10-3/h7,10H,4-6H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXVLUSBODIHODU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CCCNC)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40629698 |

Source

|

| Record name | 3-(3,5-Dimethyl-1H-pyrazol-1-yl)-N-methylpropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40629698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1007517-99-8 |

Source

|

| Record name | 3-(3,5-Dimethyl-1H-pyrazol-1-yl)-N-methylpropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40629698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

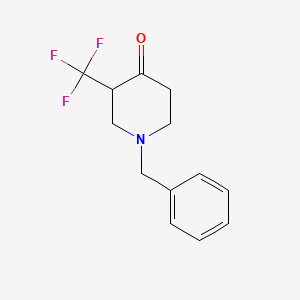

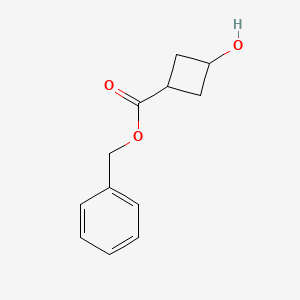

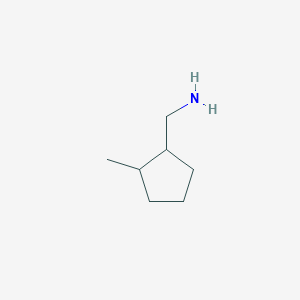

![(2,3-dihydro-1H-pyrrolo[2,3-b]pyridin-5-yl)methanamine](/img/structure/B1289888.png)